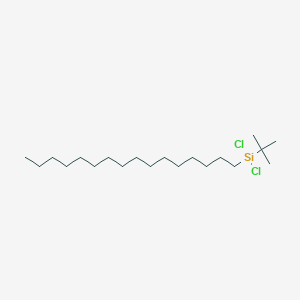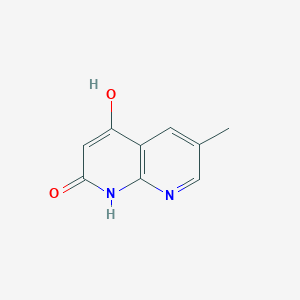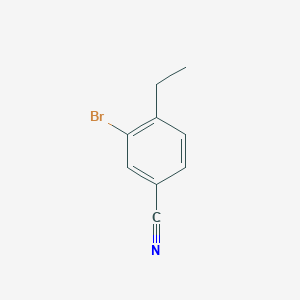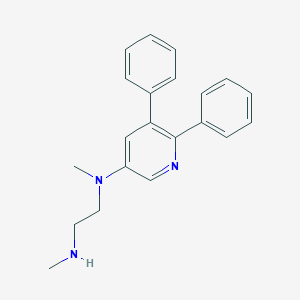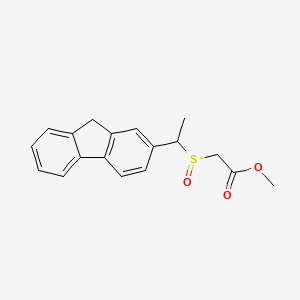
1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with benzyl, tert-butyl, and hydroxymethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolidine Ring: The pyrazolidine ring can be synthesized through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced via alkylation reactions using benzyl chloride and tert-butyl bromide, respectively, in the presence of a strong base such as sodium hydride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrazolidine derivatives.
科学的研究の応用
1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA and affecting gene expression.
類似化合物との比較
1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a piperazine ring instead of a pyrazolidine ring.
4-[2-Benzyl(tert-butyl)amino]-1-hydroxyethyl-2-(hydroxymethyl)phenol: Contains similar functional groups but with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazolidine ring, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
1-O-benzyl 2-O-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-14(11-20)9-18(19)15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3 |
InChIキー |
TXJQLFZVWVKBCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OCC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
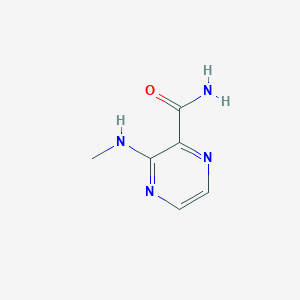
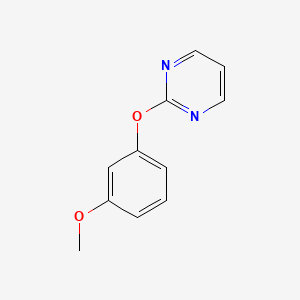

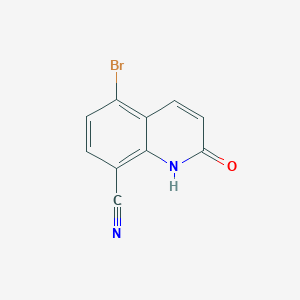
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
